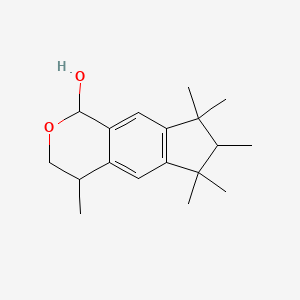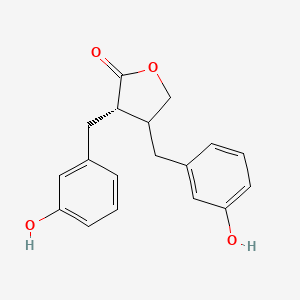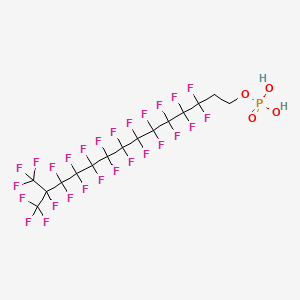
Aloe Emodin 8-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aloe Emodin 8-Glucoside is a naturally occurring anthraquinone derivative found in plants such as Aloe vera and Rheum palmatum. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is a glucoside of aloe-emodin, meaning it has a glucose molecule attached to the aloe-emodin structure, enhancing its solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions
Aloe Emodin 8-Glucoside can be synthesized through enzymatic glycosylation of aloe-emodin. Glycosyltransferase enzymes, such as those from Bacillus licheniformis, are used to catalyze the attachment of glucose to aloe-emodin . The reaction typically involves the use of UDP-glucose as the glucose donor and is carried out under mild conditions, such as a pH of 8.0 and temperatures around 20°C .
Industrial Production Methods
Industrial production of this compound involves the fermentation of genetically engineered Escherichia coli strains that overexpress glycosyltransferase enzymes. The process is optimized for high yield by adjusting substrate concentration, fermentation time, and media composition . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Aloe Emodin 8-Glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, aloe-emodin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields aloe-emodin.
Substitution: Forms acetylated or other substituted derivatives.
科学研究应用
Aloe Emodin 8-Glucoside has a wide range of scientific research applications:
作用机制
Aloe Emodin 8-Glucoside exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines and mediators by modulating signaling pathways such as the NF-κB pathway.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
相似化合物的比较
Aloe Emodin 8-Glucoside is compared with other similar compounds such as:
Aloe-emodin: The aglycone form without the glucose moiety.
Emodin: Another anthraquinone derivative with similar biological activities but different molecular targets.
Aloin: A compound found in Aloe vera with similar anticancer properties but different mechanisms of action.
This compound stands out due to its enhanced solubility, stability, and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C21H20O10 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
1-hydroxy-3-(hydroxymethyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21?/m1/s1 |
InChI 键 |
KIZBWUUJNJEYCM-PMQCEUHXSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |
规范 SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


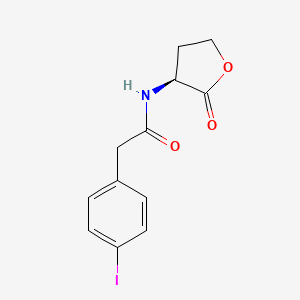

![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
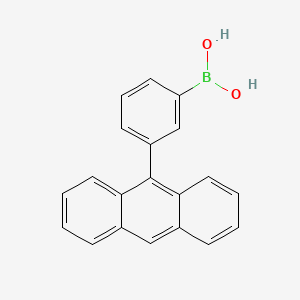
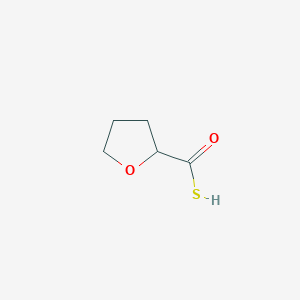
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
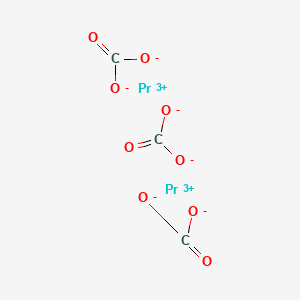
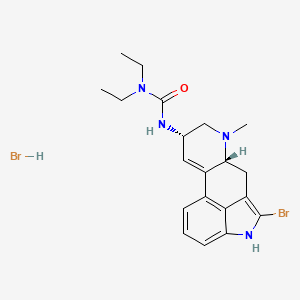
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
